Cas no 4939-28-0 ((2-Methylquinolin-4-yl)methanol)

(2-Methylquinolin-4-yl)methanol structure
4939-28-0 structure
Nombre del producto:(2-Methylquinolin-4-yl)methanol
Número CAS:4939-28-0
MF:C11H11NO
Megavatios:173.211142778397
MDL:MFCD07371472
CID:1035390
PubChem ID:10149033

(2-Methylquinolin-4-yl)methanol Propiedades químicas y físicas

Nombre e identificación

    • (2-Methylquinolin-4-yl)methanol
    • (2-METHYL-QUINOLIN-4-YL)-METHANOL
    • (2-Methyl-[4]chinolyl)-methanol
    • (2-methyl-[4]quinolyl)-methanol
    • (2-methyl-4-quinolinyl)methanol
    • 2-methyl-4-hydroxymethylquinoline
    • 4-(hydroxymethyl)-2-methylquinoline
    • 4-hydroxymethyl-2-methylquinoline
    • AC1Q2P86
    • AG-F-65539
    • CTK4J1273
    • SureCN1366357
    • 2-methylquinolin-4-ylmethanol
    • 2-methyl4-hydroxymethylquinoline
    • MNDWQNXETQDJMZ-UHFFFAOYSA-N
    • 4-hydroxymethyl-2-methyl quinoline
    • 4214AH
    • RL03813
    • (2-METHYL-(Q
    • AS-61295
    • EN300-54949
    • Z397587554
    • SCHEMBL1366357
    • AKOS009358708
    • 2-Methylquinoline-4-methanol
    • (2-methyl-4-quinolyl)methanol
    • SB37343
    • (2-methyl-quinolin-4-yl)-methanol, AldrichCPR
    • DB-070989
    • SY123333
    • CS-0116687
    • J-500878
    • A827708
    • MFCD07371472
    • DTXSID00436148
    • 4939-28-0
    • MDL: MFCD07371472
    • Renchi: 1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3
    • Clave inchi: MNDWQNXETQDJMZ-UHFFFAOYSA-N
    • Sonrisas: O([H])C([H])([H])C1=C([H])C(C([H])([H])[H])=NC2=C([H])C([H])=C([H])C([H])=C12

Atributos calculados

  • Calidad precisa: 356.101705
  • Masa isotópica única: 356.101705
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 172
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.7
  • Superficie del Polo topológico: 33.1

Propiedades experimentales

  • Denso: 1.31
  • Punto de ebullición: 594.4°C at 760 mmHg
  • Punto de inflamación: 313.3°C
  • índice de refracción: 1.692
  • PSA: 66.84000
  • Logp: 2.89250

(2-Methylquinolin-4-yl)methanol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM143867-1g
(2-Methylquinolin-4-yl)methanol
4939-28-0 97%
1g
$*** 2023-05-30
Chemenu
CM143867-25g
(2-Methylquinolin-4-yl)methanol
4939-28-0 97%
25g
$*** 2023-05-30
Key Organics Ltd
AS-61295-5G
(2-methylquinolin-4-yl)methanol
4939-28-0 >95%
5g
£542.00 2025-02-08
Chemenu
CM143867-250mg
(2-Methylquinolin-4-yl)methanol
4939-28-0 97%
250mg
$*** 2023-05-30
Apollo Scientific
OR962675-1g
(2-Methyl-quinolin-4-yl)-methanol
4939-28-0 95%
1g
£160.00 2023-09-02
eNovation Chemicals LLC
D959712-1g
(2-METHYL-QUINOLIN-4-YL)-METHANOL
4939-28-0 95%
1g
$175 2024-06-06
TRC
M329398-500mg
(2-Methylquinolin-4-yl)methanol
4939-28-0
500mg
$ 210.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53845-1g
(2-Methylquinolin-4-yl)methanol
4939-28-0 95%
1g
¥839.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X53845-250mg
(2-Methylquinolin-4-yl)methanol
4939-28-0 95%
250mg
¥420.0 2023-09-05
Apollo Scientific
OR962675-5g
(2-Methyl-quinolin-4-yl)-methanol
4939-28-0 95%
5g
£505.00 2023-09-02

(2-Methylquinolin-4-yl)methanol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:4939-28-0)(2-Methylquinolin-4-yl)methanol
A827708
Pureza:99%/99%
Cantidad:5g/25g
Precio ($):310.0/1169.0